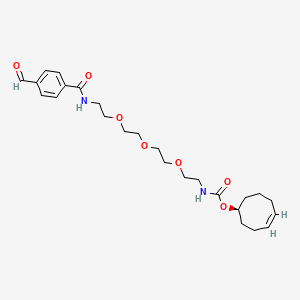![molecular formula C21H22F2N2O B11931706 2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one](/img/structure/B11931706.png)
2-Amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KSP-IA, also known as compound 17, is a potent inhibitor of the kinesin spindle protein. Kinesin spindle protein is a member of the kinesin superfamily of microtubule-based motors that play a critical role in mitosis by mediating centrosome separation and bipolar spindle assembly and maintenance. KSP-IA inhibits cell mitosis by targeting kinesin spindle protein, leading to cell cycle arrest and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
KSP-IA is synthesized through a series of chemical reactions involving the formation of 2,4-diaryl-2,5-dihydropyrrole inhibitors. The synthesis involves the use of various reagents and catalysts under controlled conditions to achieve the desired product with high purity and yield .
Industrial Production Methods
The industrial production of KSP-IA involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes purification steps to isolate the compound and ensure its high purity for research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
KSP-IA undergoes several types of chemical reactions, including:
Oxidation: KSP-IA can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KSP-IA can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
KSP-IA has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of kinesin spindle protein in cell division and mitosis.
Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of novel anticancer drugs and other therapeutic agents.
Mecanismo De Acción
KSP-IA exerts its effects by inhibiting the activity of kinesin spindle protein, leading to the disruption of centrosome separation and bipolar spindle assembly during mitosis. This inhibition results in cell cycle arrest at the mitotic phase, formation of monoastral microtubule arrays, and ultimately, cell death through apoptosis. The molecular targets and pathways involved include the activation of the spindle assembly checkpoint and mitotic slippage .
Comparación Con Compuestos Similares
Similar Compounds
Monastrol: The first small molecule inhibitor of kinesin spindle protein, discovered using a phenotype-based assay.
SCH 2047069: A potent kinesin spindle protein inhibitor with oral bioavailability and the ability to cross the blood-brain barrier.
Uniqueness of KSP-IA
KSP-IA is unique due to its high potency and specificity as a kinesin spindle protein inhibitor. It has an IC50 value of 3.6 nM, making it one of the most effective inhibitors in its class. Additionally, KSP-IA’s ability to induce apoptosis through caspase-dependent pathways and its potential for therapeutic applications in cancer treatment highlight its significance in scientific research and drug development .
Propiedades
Fórmula molecular |
C21H22F2N2O |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
2-amino-1-[4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C21H22F2N2O/c1-13(2)20(24)21(26)25-12-15(17-11-16(22)8-9-18(17)23)10-19(25)14-6-4-3-5-7-14/h3-11,13,19-20H,12,24H2,1-2H3 |
Clave InChI |
GNFWJCGIZJCASB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
![1-[2-Methyl-6-(4-methylphenyl)pyridin-3-yl]-3-(2-sulfamoylphenyl)urea](/img/structure/B11931648.png)

![3-Nitroso-1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]indol-2-ol](/img/structure/B11931660.png)
![1-(benzenesulfonyl)-N-[(2R)-1-[(2-methoxyphenyl)methylamino]-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B11931667.png)


![1-chloro-2-[(1S)-2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene;1-chloro-4-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B11931686.png)
![(7R,8S,9S,10R,13S,14S,16R,17R)-7-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B11931689.png)
![6-{[(1r)-1-(4-Chlorophenyl)ethyl]amino}-1-Cyclopentyl-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B11931703.png)
![heptadecan-9-yl 8-[(6-heptoxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11931711.png)

![4-[4-[[1-Butyl-3-[cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid;hydrochloride](/img/structure/B11931721.png)
